![molecular formula C27H50N6O6S B8082350 Bax inhibiting peptide V5 (bip-V5)](/img/structure/B8082350.png)
Bax inhibiting peptide V5 (bip-V5)
Overview
Description
Bax inhibiting peptide V5 (bip-V5) is a useful research compound. Its molecular formula is C27H50N6O6S and its molecular weight is 586.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bip-V5 has been shown to decrease the loss of nigral dopaminergic neurons in rats, suggesting its potential as a preventive or therapeutic method for Parkinson's disease (Ma et al., 2016).
The peptide has demonstrated effectiveness in attenuating bleomycin-induced lung injury in mice, highlighting its potential as a novel therapeutic strategy against lung injury (Suzuki et al., 2017).
Bip-V5's role in cell-penetrating and cytoprotection has been elucidated, suggesting its therapeutic potential in rescuing cells from cytotoxic stresses (Gomez & Matsuyama, 2011).
The peptide's ability to protect cells from Bax-mediated apoptosis has been demonstrated, offering insights into developing therapies for apoptosis-related diseases (Gomez et al., 2007).
Bip-V5 has shown potential in preventing retinal ganglion cell apoptosis after optic nerve transection, indicating its role in retinal health (Qin, Patil, & Sharma, 2004).
The peptide's cytoprotective nature has been confirmed through studies on its ability to suppress mitochondrial translocation of Bax, inhibiting Bax-mediated apoptosis in various cell types (Sawada, Hayes, & Matsuyama, 2003).
Bip-V5's pharmacological inhibition of Bax-induced cell death has been explored, indicating its potential in pharmacological interventions for diseases where Bax-mediated apoptosis is detrimental (Jensen et al., 2019).
The peptide selectively suppresses a subset of Bax-dependent neuronal death, suggesting its specificity in targeting certain types of cell death (Kim, Kim, & Sun, 2008).
properties
IUPAC Name |
6-amino-2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMUTADCTDDWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N6O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bax inhibiting peptide V5 (bip-V5) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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